1-(2-Chlorobenzoyl)piperidine-3-carboxylic acid
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Overview
Description
1-(2-Chlorobenzoyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H14ClNO3 and a molecular weight of 267.71 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 2-chlorobenzoyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Chlorobenzoyl)piperidine-3-carboxylic acid typically involves the reaction of 2-chlorobenzoyl chloride with piperidine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Chlorobenzoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chlorobenzoyl)piperidine-3-carboxylic acid has a wide range of scientific research applications:
Biology: This compound is used in biochemical studies to investigate enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(2-Chlorobenzoyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Chlorobenzoyl)piperidine-3-carboxylic acid: This compound has a similar structure but with the chlorine atom in the para position, which can lead to different chemical and biological properties.
1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid: Another structural isomer with the carboxylic acid group in a different position, affecting its reactivity and applications.
Properties
Molecular Formula |
C13H14ClNO3 |
---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
1-(2-chlorobenzoyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H14ClNO3/c14-11-6-2-1-5-10(11)12(16)15-7-3-4-9(8-15)13(17)18/h1-2,5-6,9H,3-4,7-8H2,(H,17,18) |
InChI Key |
RAWQWIMKMISVDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
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